L-Alanine, N-formyl-N-hydroxy-

Description

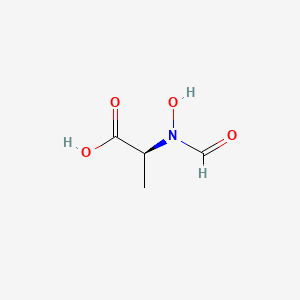

Structure

3D Structure

Properties

CAS No. |

84272-47-9 |

|---|---|

Molecular Formula |

C4H7NO4 |

Molecular Weight |

133.10 g/mol |

IUPAC Name |

(2S)-2-[formyl(hydroxy)amino]propanoic acid |

InChI |

InChI=1S/C4H7NO4/c1-3(4(7)8)5(9)2-6/h2-3,9H,1H3,(H,7,8)/t3-/m0/s1 |

InChI Key |

XSGZBEAQSXKYJO-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C=O)O |

Canonical SMILES |

CC(C(=O)O)N(C=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for L Alanine, N Formyl N Hydroxy

Chemical Synthesis Approaches to N-Hydroxylated Amino Acids and Peptides

The introduction of a hydroxyl group onto the nitrogen atom of an amino acid presents a unique synthetic challenge, requiring methodologies that are both selective and maintain stereochemical integrity.

N-Alkylation and Subsequent Oxidation Routes to N-Hydroxyamino Acid Derivatives

A common strategy for the synthesis of N-hydroxyamino acids involves a two-step process of N-alkylation followed by oxidation. This route provides a versatile method for introducing a variety of substituents on the nitrogen atom before the final hydroxylation step.

A key example of this approach is the synthesis of N-hydroxyalanine. The process can commence with an O-benzyl-protected L-alanine derivative. The initial N-alkylation can be achieved using a suitable alkylating agent, such as bromoacetonitrile, to yield the corresponding secondary amine. Subsequent oxidation of this intermediate, often with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA), leads to the formation of a nitrone intermediate. This nitrone can then be hydrolyzed to afford the desired N-hydroxyamino acid derivative. rsc.org This multi-step sequence allows for the construction of the N-hydroxy functionality while protecting the carboxylic acid and maintaining the stereochemistry at the alpha-carbon.

Table 1: Key Steps in N-Alkylation and Oxidation Route

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Alkylation | Bromoacetonitrile | Secondary amine derivative |

| 2 | Oxidation | mCPBA | Nitrone intermediate |

Selective N-Acylation Techniques for N-Hydroxy-L-Alanine Derivatives

The selective acylation of the nitrogen atom in N-hydroxy-L-alanine derivatives is a critical step for incorporating these modified amino acids into peptide chains. The challenge lies in differentiating the reactivity of the N-hydroxy group from other nucleophilic sites within the molecule, such as the alpha-amino group of another amino acid or the side chains of other residues.

While direct selective N-acylation of N-hydroxyamino acids can be challenging, a common strategy involves the use of protecting groups. For instance, in the synthesis of N-hydroxy peptides, selective N-acylation has been achieved in the presence of a pre-formed Fmoc-protected amino acid acid chloride and a mild base like sodium bicarbonate. rsc.org This approach allows for the formation of the desired amide bond at the N-hydroxy position while minimizing unwanted side reactions. The choice of acylating agent and reaction conditions is crucial to ensure high selectivity and yield.

Strategies for Stereochemical Control and Enantioselective Synthesis of N-Hydroxylated Compounds

Maintaining and controlling the stereochemistry at the alpha-carbon is paramount in the synthesis of amino acid derivatives. The biological activity of peptides is highly dependent on the specific stereoisomeric form of their constituent amino acids.

One effective strategy for achieving high stereochemical control is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a subsequent reaction in a stereoselective manner. For the synthesis of enantiomerically enriched β-hydroxy-α-amino acids, for example, pseudoephenamine glycinamide (B1583983) has been employed as a chiral auxiliary. wikipedia.orgacs.org Enolization of this auxiliary followed by an aldol (B89426) reaction with an aldehyde or ketone affords the desired product with high diastereoselectivity. wikipedia.orgacs.org The auxiliary can then be cleaved to yield the enantiomerically pure amino acid derivative. While this example pertains to β-hydroxy-α-amino acids, the principle of using chiral auxiliaries is a powerful and adaptable strategy that can be applied to the synthesis of N-hydroxylated α-amino acids to ensure the desired L-configuration is obtained.

Formylation Techniques for Amino Acid and Peptide Nitrogen Atoms

Formylation, the introduction of a formyl group (-CHO), is a valuable technique in amino acid and peptide chemistry, serving both as a method for direct derivatization and as a protective strategy.

Direct N-Formylation Reactions of Amino Carboxylic Acids (e.g., using Formamide)

A straightforward and efficient method for the N-formylation of amino acids is the direct reaction with formamide. This approach offers a simple and high-yielding route to N-formyl amino acids without the need for complex reagents or harsh conditions.

In a typical procedure, the amino acid, such as L-alanine, is heated in a stoichiometric excess of formamide. nih.gov The reaction is generally carried out at temperatures ranging from 50°C to 120°C, often under an inert atmosphere to prevent side reactions. nih.gov The progress of the reaction can be monitored by techniques such as proton NMR to determine the conversion of the amino acid to its N-formyl derivative. nih.gov This method has been successfully applied to a variety of amino carboxylic acids, demonstrating its broad applicability. nih.gov

Table 2: Conditions for Direct N-Formylation of L-Alanine with Formamide

| Parameter | Condition |

|---|---|

| Reactants | L-Alanine, Formamide |

| Temperature | 60°C - 100°C |

| Atmosphere | Inert (e.g., Nitrogen) |

| Reaction Time | Typically within an hour |

Application of Formyl Moieties as Amine Protecting Groups in Peptide Synthesis

In the intricate process of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the reactive amino and carboxyl termini, as well as at the side chains of the amino acids. The formyl group can serve as an effective and readily removable protecting group for the α-amino group of amino acids.

Derivatization for Peptide Synthesis and Analogs of L-Alanine, N-formyl-N-hydroxy-

The unique structural features of L-Alanine, N-formyl-N-hydroxy-, specifically the N-hydroxy-N-formyl group, present distinct opportunities and challenges in peptide synthesis. This section details its incorporation into N-hydroxy peptides to modulate secondary structure, the theoretical formation of oxazolone (B7731731) intermediates from its N-formyl-alanine precursor, and its role in simplified models to understand peptide backbone conformation.

The incorporation of N-hydroxy-α-amino acid residues, such as a derivative of L-Alanine, N-formyl-N-hydroxy-, into peptides is a strategy to create peptidomimetics with unique conformational properties and biological activities. nih.govresearchgate.net Research in this area has focused on understanding how backbone N-hydroxylation impacts the stability of secondary structures, particularly β-sheets. nih.govresearchgate.net

A versatile method for preparing N-hydroxy peptides (NHPs) on a solid support has been developed to facilitate these investigations. nih.gov To evaluate the β-sheet propensity of N-hydroxy-α-amino acid residues, a well-established β-hairpin model derived from the B1 domain of Streptococcal protein G (GB1) is often utilized. nih.gov This 16-residue sequence exhibits a moderate degree of folding in aqueous solutions, and its folded population can be quantified using ¹H NMR spectroscopy. nih.gov

In a key study, researchers synthesized N-hydroxy dipeptide building blocks and incorporated them into the β-hairpin model. nih.gov The study aimed to draw a comparison with previous work on α-hydrazino acids, which had demonstrated a β-sheet-stabilizing effect. nih.govresearchgate.net It was hypothesized that N-hydroxy-α-amino acid residues would exhibit a similar or even enhanced propensity for β-sheet formation due to the greater electron density and hydrogen bond donor capacity of the hydroxyl group compared to an amino group. nih.gov

The results indicated that, unlike N-methyl substituents which can be disruptive, backbone N-hydroxy groups are well-accommodated within the β-strand region of the hairpin without imposing an energetic penalty. nih.govresearchgate.net Furthermore, a di-N-hydroxylated variant of the model peptide showed an enhancement in β-hairpin stability. nih.govresearchgate.net These findings suggest that backbone N-hydroxylation is a valuable tool for designing constrained peptidomimetics. nih.govresearchgate.net

To quantify the impact of backbone N-hydroxylation on the trans/cis amide bond equilibrium, a Gly-Ala-Xaa-Gly tetrapeptide model system was employed. nih.gov This model allows for a direct comparison of various acyclic residues at the 'Xaa' position. When an N-hydroxyalanine (hAla) variant was synthesized and analyzed by ¹H NMR in D₂O, it was found to exclusively adopt a trans amide conformation. nih.gov This is a significant finding, as N-heteroatom-substituted analogues like N-amino peptides can still exhibit a minor population of the cis rotamer. nih.gov

| Peptide Variant in Model System | Observed Amide Conformation | Reference |

| N-hydroxyalanine (hAla) Peptide | Exclusively trans | nih.gov |

| N-aminoalanine Peptide | Predominantly trans (~94%) with a minor cis rotamer (~6%) | nih.gov |

| N-methylalanine Peptide | Significant population of both trans and cis rotamers | nih.gov |

This table summarizes the conformational preference of the amide bond in different N-substituted alanine-containing tetrapeptides.

The configurational stability of these modified peptides during synthesis is crucial. It was demonstrated that during the activation of N-alkoxy peptide fragments with HCTU/NMM, epimerization is suppressed. nih.gov This stability is attributed to the prevention of oxazolonium formation, a common mechanism for racemization in peptide synthesis. nih.gov

The formation of oxazolone (also known as azlactone) intermediates is a well-established reaction in peptide chemistry, particularly for N-acyl amino acids. This process, historically known as the Erlenmeyer-Plöchl synthesis, involves the cyclization of an N-acyl amino acid, such as N-formyl-alanine, in the presence of a dehydrating agent like acetic anhydride. nih.gov While specific studies on L-Alanine, N-formyl-N-hydroxy- were not identified, the principles of oxazolone formation from its N-formyl-alanine precursor are relevant.

The general mechanism involves the activation of the carboxylic acid group, which is then attacked by the oxygen of the N-acyl group, leading to a 5-membered ring structure. This reaction is significant for several reasons:

Peptide Synthesis: Oxazolones are reactive intermediates that can be used to form peptide bonds by reacting with the amino group of another amino acid. researchgate.netrsc.org

Potential for Epimerization: A major consequence of oxazolone formation is the potential for loss of stereochemical integrity at the α-carbon. nih.gov The proton at the α-carbon of the oxazolone is acidic and can be abstracted by a base, leading to the formation of a planar, achiral enol intermediate. Reprotonation can occur from either face, resulting in racemization or epimerization of the amino acid residue. nih.gov

The propensity for an activated N-acyl amino acid to form an oxazolone and subsequently racemize is influenced by several factors, including the nature of the N-acyl group, the activating agent used for the carboxyl group, and the reaction conditions. nih.govnih.gov For instance, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can promote the formation of highly reactive intermediates that may lead to oxazolone formation. nih.govnih.gov

| Factor | Influence on Oxazolone Formation/Epimerization | Reference |

| N-Acyl Group | The structure of the acyl group can influence the rate of cyclization. | nih.gov |

| Activating Agent | Strong activation of the carboxylate group increases the likelihood of oxazolone formation. | nih.gov |

| Base | The presence of a base can facilitate the abstraction of the α-proton, leading to epimerization. | nih.gov |

| Protecting Group | Urethane-type protecting groups (e.g., Fmoc, Boc) are known to suppress oxazolone formation and thus reduce epimerization compared to acyl-type groups. | researchgate.net |

This table outlines key factors influencing the formation of oxazolone intermediates and the associated risk of epimerization in peptide synthesis.

While the N-hydroxy group in the target compound would likely influence the electronic properties and reactivity of the N-formyl group, the fundamental pathway for oxazolone formation from the N-formyl-alanine core structure would be expected to follow this general mechanism.

To understand the specific conformational preferences imposed by modified amino acids like L-Alanine, N-formyl-N-hydroxy-, simplified peptide models are invaluable. These models isolate the residue of interest and allow for detailed analysis of its effects on local backbone geometry, particularly the dihedral angles (φ and ψ) and the trans/cis amide bond equilibrium.

As previously mentioned in section 2.3.1, a Gly-Ala-Xaa-Gly tetrapeptide model was effectively used to demonstrate that N-hydroxyalanine strongly favors a trans amide bond conformation. nih.gov This preference is attributed to electronic repulsion introduced by the N-heteroatom substitution, which counteracts the propensity for cis amide formation often seen in other N-substituted peptides. nih.gov

Studies on related N-substituted glycine (B1666218) oligomers, known as peptoids, provide further insight. The incorporation of N-hydroxy amide or N-alkoxy groups into peptoid backbones has been shown to strongly favor trans conformations of the backbone amide bonds. nih.govresearchgate.net This is a significant deviation from many other peptoids, which often exist as a mixture of cis and trans rotamers. Computational modeling on N-alkoxy peptoids indicated a preference of approximately 3 kcal/mol for the trans conformation over the cis form. researchgate.net

The alanine (B10760859) dipeptide (Ac-L-Ala-NHMe) is another classical model compound for studying peptide backbone conformation. americanpeptidesociety.org Extensive research using NMR spectroscopy and molecular dynamics simulations on this simple model has helped to map its conformational landscape in solution, revealing preferences for specific regions of the Ramachandran plot, such as the polyproline II (PII) and β-strand conformations. americanpeptidesociety.orgnih.gov By substituting the N-acetyl group with N-formyl-N-hydroxy, such a model could, in principle, be used to precisely determine the intrinsic conformational biases of the title compound.

| Model System | Conformational Feature Studied | Key Finding for N-Hydroxy/N-Alkoxy Analogs | Reference |

| Gly-Ala-Xaa-Gly | trans/cis Amide Bond Equilibrium | N-hydroxyalanine exclusively adopts a trans conformation. | nih.gov |

| N-Alkoxy/N-Hydroxy Peptoids | Amide Bond Conformation and Secondary Structure | Strongly favors trans amide bonds; can form unique sheet-like structures. | nih.govresearchgate.net |

| Alanine Dipeptide (Ac-L-Ala-NHMe) | Backbone Dihedral Angles (φ, ψ) | Establishes baseline conformational preferences for alanine in solution. | americanpeptidesociety.org |

| Alanine-based (AXA) Tripeptides | Intrinsic Conformational Propensities | Different central residues (X) show preferences for either β-strand or PII-like structures. | nih.gov |

This table presents various simplified peptide models and their utility in studying the conformational effects of backbone modifications.

These simplified models, through a combination of synthesis, NMR spectroscopy, and computational analysis, are crucial for building a predictive understanding of how L-Alanine, N-formyl-N-hydroxy- would influence the structure of larger peptides. The strong trans-amide preference and potential to support extended conformations make it an interesting candidate for designing peptides with specific folds. nih.gov

Theoretical and Computational Investigations of N Formyl N Hydroxy L Alanine and Its Conjugates

Quantum Chemical Calculation Techniques (e.g., DFT, MP2, B3LYP)

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of N-formyl-N-hydroxy-L-alanine. Methods such as Density Functional Theory (DFT), with functionals like B3LYP, and Møller-Plesset perturbation theory (MP2) are widely used for their balance of accuracy and computational cost in studying biomolecular systems. derpharmachemica.comkoreascience.kr These techniques are applied to model systems like N-formyl amino acid amides to predict their behavior within a larger peptide chain. illinois.edu For instance, DFT at the B3LYP/6-311G(d,p) level has been used to study the formation of alanine (B10760859), providing insights into reaction energies and optimized structures. researchgate.net

The conformational landscape of peptides is vast, and exploring it is a primary goal of computational chemistry. derpharmachemica.com For N-formyl peptide models, this involves identifying all potential low-energy structures or conformers on the potential energy surface (PES). derpharmachemica.com Theoretical conformational analysis of related molecules, such as N-formylglycine, has been performed using B3LYP and MP2 methods, revealing multiple minima on the potential energy surface. researchgate.net The most stable conformers are typically characterized by specific arrangements of the peptide backbone and functional groups that minimize steric hindrance and maximize favorable intramolecular interactions. researchgate.net The number of possible conformations increases dramatically with the size of the molecule, necessitating efficient exploration algorithms. derpharmachemica.com

The conformation of a peptide backbone is defined by its dihedral angles, primarily φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N). koreascience.krillinois.edu The Ramachandran plot, which maps the energetically allowed regions of φ and ψ angles, is an essential tool for analyzing peptide and protein structures. illinois.edu Computational studies on N-formylalanine amide have been used to generate full φ,ψ Ramachandran shielding surfaces, which correlate the conformational angles with NMR spectroscopic properties. illinois.edu These plots typically show distinct, energetically favorable regions corresponding to common secondary structures like α-helices and β-sheets. The introduction of the N-formyl-N-hydroxy group is expected to alter the shape and accessibility of these allowed regions due to changes in steric bulk and electronic interactions compared to a standard peptide bond.

| Secondary Structure | φ (Phi) Angle Range | ψ (Psi) Angle Range |

|---|---|---|

| Right-handed α-helix | -60° ± 30° | -45° ± 30° |

| Parallel β-sheet | -120° ± 30° | +115° ± 30° |

| Antiparallel β-sheet | -140° ± 30° | +135° ± 30° |

| Left-handed α-helix | +60° ± 30° | +45° ± 30° |

Intramolecular hydrogen bonds are critical determinants of peptide conformation and stability. koreascience.kr In peptides containing the N-formyl-N-hydroxy-L-alanine modification, the N-hydroxy group introduces an additional hydrogen bond donor capacity. rsc.org This can lead to the formation of unique hydrogen bonding networks not seen in standard peptides. Computational studies on related N-formyl amino acids have detailed various intermolecular hydrogen-bonded patterns. researchgate.net The stability of different conformers is often directly related to the presence and strength of these intramolecular interactions. For example, studies on N-hydroxy peptides suggest that the N-OH group has a greater electron density and hydrogen bond donor capacity compared to the standard N-H group, which can influence secondary structure propensity. rsc.org

Molecular Dynamics Simulations for Conformational Dynamics of Amino Acid Oligomers

While quantum chemical calculations provide insight into static, energy-minimized structures, Molecular Dynamics (MD) simulations are used to study the conformational dynamics of molecules over time. fu-berlin.denih.gov All-atom MD simulations in explicit water are performed to understand the behavior of amino acids and their oligomers in a more biologically relevant environment. nih.govfu-berlin.de For N-formyl-N-hydroxy-L-alanine, MD simulations would rely on accurate force fields, the development of which has been undertaken. uq.edu.au These simulations can reveal the flexibility of the molecule, transitions between different conformational states, and the dynamic nature of intramolecular hydrogen bonds, providing a more complete picture of the molecule's behavior than static calculations alone. frontiersin.org

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, UV-Vis Spectra Prediction)

Modeling of Steric and Electronic Effects Induced by N-Formyl-N-hydroxy Modification

The N-formyl-N-hydroxy modification introduces significant steric and electronic perturbations to the standard peptide backbone. The formyl group itself presents different steric demands than a typical preceding amino acid residue. nih.govnih.gov Research on N-formyl-l-proline has shown that even though a formyl proton (H) presents less steric hindrance than a carbonyl oxygen (O), the peptide bond still prefers a trans conformation, indicating that steric effects alone cannot explain conformational preferences. nih.govnih.gov

Enzymatic and Biological Pathway Studies Involving N Formyl N Hydroxy L Alanine Analogs

Biosynthetic Pathways of N-Formyl-N-hydroxy Amino Acids in Microorganisms

The formation of N-formyl-N-hydroxy amino acids in microorganisms is a multi-step process, typically involving hydroxylation followed by formylation. These pathways are integral to the biosynthesis of hydroxamate-containing siderophores, which are essential for microbial iron acquisition.

N-Formylation Reactions in Siderophore Biosynthesis (e.g., Rhodochelin)

Following hydroxylation, the newly formed N-hydroxy amino acid serves as a substrate for a subsequent N-formylation reaction. This step is catalyzed by a formyltransferase. In the rhodochelin pathway, the hydroxylated intermediate, L-hOrn, is converted to L-δ-N-formyl-δ-N-hydroxyornithine (L-fhOrn). acs.orgportlandpress.comacs.org

This formylation is carried out by the enzyme Rft, a formyltransferase that utilizes N¹⁰-formyl-tetrahydrofolate (N¹⁰-fH₄F) as the formyl group donor. acs.orgportlandpress.com The resulting L-fhOrn is one of the moieties essential for the iron coordination in the final rhodochelin siderophore structure. acs.orgacs.orgnih.gov This two-step enzymatic modification—hydroxylation followed by formylation—is a common strategy used by microorganisms to produce the hydroxamate functional groups required for high-affinity iron binding in siderophores. portlandpress.com

In Vitro Reconstitution and Biochemical Characterization of Biosynthetic Enzymes

The elucidation of the biosynthetic pathway for L-fhOrn was confirmed through the in vitro reconstitution of the enzymatic steps. The enzymes Rmo (monooxygenase) and Rft (formyltransferase) from the rhodochelin pathway were produced heterologously and characterized biochemically. acs.orgportlandpress.comacs.org

In these studies, researchers demonstrated that the Rmo monooxygenase successfully converts L-ornithine into L-δ-N-hydroxyornithine in the presence of its required cofactors (O₂, NADPH, and FAD). acs.orgacs.org Furthermore, a coupled reaction assay confirmed that the product of the Rmo reaction, L-hOrn, is directly used as a substrate by the Rft formyltransferase to produce L-fhOrn. acs.orgportlandpress.comacs.org This biochemical characterization provided definitive evidence for the proposed two-step pathway for L-fhOrn biosynthesis, which occurs prior to its incorporation into the final siderophore scaffold by a non-ribosomal peptide synthetase (NRPS) assembly line. acs.orgnih.gov

| Enzyme | Class | Substrate | Product | Cofactor(s) | Pathway Example |

|---|---|---|---|---|---|

| Rmo | Monooxygenase | L-Ornithine | L-δ-N-hydroxyornithine | O₂, NADPH, FAD | Rhodochelin |

| CchB | Monooxygenase | L-Ornithine | N⁵-hydroxyornithine | O₂, NADPH, FAD | Coelichelin (B1225944) |

| Rft | Formyltransferase | L-δ-N-hydroxyornithine | L-δ-N-formyl-δ-N-hydroxyornithine | N¹⁰-formyl-tetrahydrofolate | Rhodochelin |

Interaction with Formyl-Peptide-Recognizing Enzymes and Amidohydrolases

N-formylated amino acids and peptides can interact with various cellular enzymes, notably those involved in protein processing and metabolism. Amidohydrolases, such as N-acylases and peptide deformylases, are key enzymes in this context.

Substrate and Inhibitor Studies with N-Acylases and Formylmethionine Deformylase (fMDF)

Formylmethionine deformylase (fMDF), also known as peptide deformylase (PDF), is an essential metalloenzyme in bacteria that removes the N-terminal formyl group from nascent polypeptide chains. acs.orgnih.gov This co-translational processing step is critical for subsequent N-terminal modifications, such as the removal of the initiator methionine itself. mpg.de Given its function, N-formylated amino acids and their analogs can serve as potential substrates or inhibitors for this enzyme class. For instance, extracts from human neutrophils, lymphocytes, and platelets have been shown to enzymatically deformylate N-formyl-L-methionine. nih.gov

While PDF has a broad specificity to accommodate the diversity of N-terminal sequences in a cell, its activity is not uniform across all substrates. acs.org Studies using inhibitors like actinonin have shown that impaired deformylation can lead to an accumulation of N-formylated proteins, which in some contexts can act as degradation signals. biorxiv.org Acylase I is another amidohydrolase that has been shown to hydrolyze N-formyl-Met, indicating that various N-acylated amino acids can be recognized and processed by these enzymes. nih.gov The interaction of specific N-formyl-N-hydroxy amino acid analogs with these enzymes could potentially modulate their activity, making them subjects of interest for inhibitor design.

Kinetic Parameter Determination for Related N-Formylated Amino Acid Substrates

The efficiency of enzymes like peptide deformylase can be quantified by determining their kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate (kcat). While PDF can process a wide array of formylated peptides, the rates of deformylation can vary drastically depending on the amino acid sequence following the N-formylmethionine. nih.gov

Studies on E. coli PDF have determined the kinetic parameters for various substrates. Substrates with bulky hydrophobic side chains at the first position after the formylmethionine (the P1' position) are cleaved most efficiently. nih.gov For the model peptide substrate formyl-Met-Ala-Ser (fMAS), the turnover rate (kcat) for E. coli PDF was determined to be 103 s⁻¹. harvard.edu The catalytic efficiency (kcat/Kₘ) can vary by several orders of magnitude for different peptide sequences, highlighting the enzyme's substrate preferences. nih.gov For ribosome-bound nascent chains, the Kₘ values are significantly lower, reflecting stabilization from the enzyme binding to the ribosome, while kcat values are also lower compared to short, free peptide substrates. mpg.de

| Enzyme | Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) |

|---|---|---|---|---|

| Peptide Deformylase (PDF) | E. coli | formyl-Met-Ala-Ser (fMAS) | 1400 | 103 |

| Peptide Deformylase (PDF) | E. coli | Ribosome Nascent Chain (TolB75) | 15 | 0.17 |

Roles in Amino Acid Metabolism and Cellular Processes in Research Models (Non-Clinical)

In non-clinical research, analogs of N-formyl-N-hydroxy-L-alanine have been instrumental in elucidating fundamental enzymatic and biological pathways. These studies, primarily utilizing microbial models, have provided significant insights into cellular metabolism and the construction of essential cellular components.

Impact on Microbial Carbon and Nitrogen Metabolism Pathways

An important analog of N-formyl-N-hydroxy-L-alanine is N-formyl-N-hydroxyglycine, a compound commonly known as hadacidin. Hadacidin serves as a potent inhibitor of the enzyme adenylosuccinate synthetase. nih.gov This enzyme is a key player in purine biosynthesis, a metabolic pathway crucial for both carbon and nitrogen metabolism.

Adenylosuccinate synthetase catalyzes the conversion of inosine monophosphate (IMP) and aspartic acid to adenylosuccinate, a precursor to adenosine monophosphate (AMP). ebi.ac.ukwikipedia.org This reaction is a critical juncture in the de novo synthesis of purines and the purine nucleotide cycle, also referred to as the salvage pathway. nih.gov By inhibiting this enzyme, hadacidin effectively disrupts the production of AMP, a fundamental component of nucleic acids and a key energy currency molecule in the cell.

The inhibition of adenylosuccinate synthetase by hadacidin has been observed to arrest the growth of various microorganisms. nih.gov This growth inhibition underscores the essential role of the purine biosynthesis pathway in microbial viability. The disruption of this pathway directly impacts the flow of nitrogen and carbon into the synthesis of nucleotides, which are vital for DNA, RNA, and energy-carrying molecules like ATP. In organisms that rely solely on the purine salvage pathway, such as the bacterium Helicobacter pylori, adenylosuccinate synthetase is considered a promising target for antimicrobial drugs. nih.gov

The impact of hadacidin on microbial metabolism can be summarized in the following table:

| Metabolic Pathway | Enzyme Targeted | Effect of Hadacidin | Consequence for Microbial Cell |

| Purine Biosynthesis | Adenylosuccinate Synthetase | Competitive Inhibition | Disruption of AMP synthesis, leading to growth arrest. |

| Nitrogen Metabolism | Adenylosuccinate Synthetase | Blocks incorporation of aspartate into purine ring | Impaired nitrogen assimilation for nucleotide synthesis. |

| Carbon Metabolism | Adenylosuccinate Synthetase | Interrupts a key step in the synthesis of purine nucleotides | Reduced availability of essential carbon-containing biomolecules. |

This table illustrates the metabolic consequences of adenylosuccinate synthetase inhibition by hadacidin, an analog of N-formyl-N-hydroxy-L-alanine.

Involvement in Quorum Sensing Pathways via Amino Acid Derivatives

Quorum sensing is a system of cell-to-cell communication in bacteria that relies on the production and detection of small signaling molecules called autoinducers. thesynapse.netfrontiersin.org This process allows bacteria to coordinate gene expression in a population-density-dependent manner. While various amino acid-derived molecules have been identified as quorum sensing signals, there is no specific research to date that implicates N-formyl-N-hydroxy-L-alanine or its analogs in these pathways. nih.govasm.orgnih.gov

In Gram-positive bacteria, quorum sensing often involves the secretion and detection of small peptides known as autoinducing peptides (AIPs). thesynapse.net In Gram-negative bacteria, the most common signaling molecules are N-acyl homoserine lactones (AHLs). mdpi.com

The diversity of amino acid-derived quorum sensing molecules is highlighted in the following table:

| Amino Acid Precursor | Quorum Sensing Molecule | Bacterial Genera (Examples) | Regulated Processes (Examples) |

| Tryptophan | Indole | Vibrio | Biofilm formation, motility, virulence |

| Phenylalanine, Proline | cyclo(L-phenylalanine-L-proline) | Vibrio | Virulence factor production |

| Alanine (B10760859) | L-alanine | Lactobacillus | luxS gene expression, potential for AI-2 production |

This table provides examples of amino acid-derived molecules that have been identified as signals in bacterial quorum sensing pathways.

Advanced Analytical Methodologies for Detection and Structural Elucidation in Research

High-Resolution Chromatographic Separations

High-resolution chromatography is a cornerstone for the separation of "L-Alanine, N-formyl-N-hydroxy-" from other structurally similar compounds. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the separation of amino acid derivatives. nih.govnih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. nih.govresearchgate.net For compounds like "L-Alanine, N-formyl-N-hydroxy-", which are polar, derivatization is often necessary to enhance their retention on the non-polar stationary phase and improve their detection. myfoodresearch.comgoums.ac.ir Pre-column derivatization with reagents such as o-phthalaldehyde (OPA) in combination with a thiol like 3-mercaptopropionic acid (3-MPA) can be utilized to form fluorescent derivatives that are readily detectable. goums.ac.irnih.gov The separation is typically achieved using a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased to elute the derivatized amino acids based on their hydrophobicity. nih.gov

| Parameter | Condition |

| Stationary Phase | C18 or C8 silica-based columns |

| Mobile Phase | A gradient of aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile) |

| Detection | Fluorescence or UV-Vis following derivatization |

| Derivatization Agents | o-phthalaldehyde (OPA)/3-mercaptopropionic acid (3-MPA), 9-fluorenylmethyl chloroformate (FMOC-Cl) |

Table 1: Typical RP-HPLC Conditions for Amino Acid Derivative Analysis

Ultra-Fast Liquid Chromatography (UFLC) offers a significant reduction in analysis time compared to conventional HPLC without compromising resolution. lcms.czhelixchrom.com This is achieved by using smaller particle size columns and higher flow rates. For the analysis of polar analogs of "L-Alanine, N-formyl-N-hydroxy-", UFLC can provide rapid separations, which is particularly advantageous for high-throughput screening. chromatographyonline.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative and complementary technique to RP-HPLC, particularly well-suited for the separation of highly polar compounds. thermofisher.comwaters.comsigmaaldrich.com In HILIC, a polar stationary phase (e.g., silica, amide, or amino-bonded) is used with a mobile phase rich in a water-miscible organic solvent like acetonitrile. obrnutafaza.hruva.nl A thin aqueous layer is formed on the stationary phase, and analytes partition between this layer and the bulk mobile phase. chromatographyonline.com This technique is ideal for retaining and separating polar compounds that show little or no retention in RP-HPLC. chromatographyonline.comthermofisher.com HILIC can often be used for the analysis of underivatized amino acids, simplifying sample preparation. thermofisher.com

| Technique | Stationary Phase | Mobile Phase Composition | Key Advantage |

| UFLC | Sub-2 µm particle size C18 or similar | Similar to conventional HPLC but with faster gradients | Reduced analysis time, high throughput |

| HILIC | Silica, Amide, Amino, Zwitterionic | High percentage of organic solvent (e.g., >70% acetonitrile) with an aqueous buffer | Enhanced retention and separation of highly polar, hydrophilic compounds |

Table 2: Comparison of UFLC and HILIC for Polar Analyte Separation

The biological activity of amino acids and their derivatives is often stereospecific. Therefore, the separation of enantiomers (D- and L-isomers) is crucial. nih.gov Chiral chromatography is the primary method for achieving enantiomeric resolution. mdpi.comchromatographytoday.com This can be accomplished through two main approaches:

Indirect Separation: The enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase. nih.gov

Direct Separation: The racemic mixture is separated on a chiral stationary phase (CSP). mdpi.comsigmaaldrich.com CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times. Common CSPs for amino acid separations include those based on macrocyclic glycopeptides (e.g., teicoplanin), crown ethers, and polysaccharide derivatives. mdpi.comchromatographytoday.com

For modified amino acids like "L-Alanine, N-formyl-N-hydroxy-", direct chiral HPLC using a suitable CSP is often the preferred method as it avoids the complexities and potential artifacts of derivatization. sigmaaldrich.com

Mass Spectrometry-Based Characterization (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of modified amino acids. nih.govresearchgate.net The high selectivity and sensitivity of MS/MS allow for the detection of trace amounts of "L-Alanine, N-formyl-N-hydroxy-" in complex biological samples. tandfonline.com

While HILIC-MS can analyze underivatized amino acids, derivatization is often employed to improve chromatographic performance on reversed-phase columns and enhance ionization efficiency in the mass spectrometer. nih.govrsc.org The choice of derivatization reagent is critical and depends on the functional groups present in the analyte and the desired analytical outcome. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with primary and secondary amines to form stable derivatives that ionize well in electrospray ionization (ESI). researchgate.net Other reagents such as diethyl ethoxymethylenemalonate (DEEMM) can also be used. ut.ee Optimization of the derivatization reaction conditions, including pH, temperature, and reaction time, is essential to ensure complete and reproducible derivatization. researchgate.net

| Derivatization Reagent | Target Functional Group | Advantages for LC-MS |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and secondary amines | Stable derivatives, good ionization efficiency |

| Diethyl ethoxymethylenemalonate (DEEMM) | Amino groups | Can be used in neutral loss scan mode for targeted detection |

| Dansyl chloride | Primary and secondary amines | Forms fluorescent and readily ionizable derivatives |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Commonly used for amino acid analysis, provides good chromatographic properties |

Table 3: Common Derivatization Reagents for LC-MS Analysis of Amino Acids

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. tandfonline.com The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of "L-Alanine, N-formyl-N-hydroxy-". In a typical MS/MS experiment, the protonated or deprotonated molecule of the derivatized amino acid is isolated and subjected to collision-induced dissociation (CID). ahajournals.org The resulting fragment ions provide information about the different parts of the molecule. For "L-Alanine, N-formyl-N-hydroxy-", characteristic neutral losses, such as the loss of water, carbon monoxide, or the formyl group, can be observed. The fragmentation of the amino acid backbone will also produce specific b and y ions, and the mass shifts of these ions can confirm the presence and location of the N-formyl and N-hydroxy modifications. nih.gov Careful analysis of the MS/MS spectrum allows for the unambiguous identification of the modified amino acid. tandfonline.com

Emerging Research Avenues and Prospects for L Alanine, N Formyl N Hydroxy

Exploration as a Scaffold for Rational Design of Biochemical Probes and Tools

The unique structure of L-Alanine, N-formyl-N-hydroxy- makes it a promising scaffold for the rational design of biochemical probes and tools. The hydroxamic acid moiety is a key feature, known for its ability to chelate metal ions. This property is particularly relevant in the design of inhibitors for metalloenzymes, where the hydroxamic acid can bind to the metal center in the enzyme's active site, disrupting its catalytic activity. For instance, N-formyl-hydroxylamine derivatives have been identified as potent and selective inhibitors of peptide deformylase (PDF), an essential bacterial metalloenzyme. nih.govasm.org This suggests that L-Alanine, N-formyl-N-hydroxy- could be developed into probes to study the function and activity of various metalloenzymes.

Furthermore, the peptide backbone of L-alanine provides a versatile framework that can be modified to enhance specificity and affinity for target proteins. Peptides containing N-hydroxy groups have been shown to exhibit distinct conformational preferences and biological activities. rsc.orgrsc.org The incorporation of L-Alanine, N-formyl-N-hydroxy- into peptide sequences could therefore be used to create constrained peptidomimetics with enhanced stability and specific binding properties. rsc.orgrsc.org Such probes would be invaluable for studying protein-protein interactions, enzyme mechanisms, and for the development of new diagnostic and therapeutic agents. The formyl group can also play a role in modulating the molecule's properties, including its solubility and metabolic stability.

Table 1: Potential Applications of L-Alanine, N-formyl-N-hydroxy- based Biochemical Probes

| Application Area | Target Class | Potential Mechanism of Action |

| Enzyme Inhibition | Metalloenzymes (e.g., MMPs, HDACs, PDF) | Metal chelation by the hydroxamic acid moiety in the active site. nih.govasm.org |

| Protein-Protein Interaction Studies | Various protein complexes | Incorporation into peptide probes to stabilize specific conformations and enhance binding affinity. rsc.orgrsc.org |

| Drug Discovery | Various therapeutic targets | Use as a starting scaffold for the development of novel inhibitors and modulators. |

| Diagnostic Tools | Disease biomarkers | Development of labeled probes for the detection and imaging of specific enzymes or proteins. |

Development of Novel Synthetic Routes for Modified Amino Acid Building Blocks

The development of efficient and stereoselective synthetic routes for L-Alanine, N-formyl-N-hydroxy- is crucial for its widespread application. While a specific, optimized synthesis for this compound is not extensively documented, its structure suggests that it could be assembled from readily available precursors through a combination of established chemical transformations.

A plausible synthetic strategy could involve the N-hydroxylation of L-alanine, followed by N-formylation. The synthesis of N-hydroxy-α-amino acids has been reported through various methods. acs.org Once the N-hydroxy-L-alanine is obtained, the subsequent N-formylation could be achieved using a variety of formylating agents. For example, hydroxylamine hydrochloride has been shown to be an effective catalyst for the N-formylation of amines under mild conditions. isca.me

Alternatively, a route starting with the formylation of L-alanine, followed by N-hydroxylation, could be explored. The solid-phase synthesis of N-hydroxy peptides has been demonstrated, offering a potential avenue for incorporating this modified amino acid into larger peptide chains. rsc.orgrsc.org The development of a robust solid-phase synthesis protocol for peptides containing L-Alanine, N-formyl-N-hydroxy- would significantly facilitate the exploration of its use in biochemical probes and peptidomimetics. rsc.orgrsc.org

Table 2: Potential Synthetic Approaches for L-Alanine, N-formyl-N-hydroxy-

| Step | Reagents and Conditions | Key Considerations |

| Route 1: N-hydroxylation then N-formylation | ||

| 1. N-hydroxylation of L-alanine | Various reported methods for N-hydroxyamino acid synthesis. acs.org | Stereochemical integrity at the α-carbon must be maintained. |

| 2. N-formylation of N-hydroxy-L-alanine | Formylating agent (e.g., formic acid, acetic formic anhydride) with a catalyst like hydroxylamine hydrochloride. isca.me | Selective N-formylation without affecting the N-hydroxy group. |

| Route 2: N-formylation then N-hydroxylation | ||

| 1. N-formylation of L-alanine | Standard formylation procedures for amino acids. | Protection of the carboxylic acid may be necessary. |

| 2. N-hydroxylation of N-formyl-L-alanine | Oxidation of the N-formyl amine. | Control of oxidation to prevent side reactions. |

Biotechnological Applications in Engineered Biosynthetic Pathways for Unnatural Amino Acids

The in vivo production of unnatural amino acids (UAAs) through engineered biosynthetic pathways is a rapidly advancing field of synthetic biology. While there are currently no known natural pathways that produce L-Alanine, N-formyl-N-hydroxy-, the potential exists to engineer microbial hosts for its biosynthesis. This would involve the introduction and optimization of enzymes capable of catalyzing the necessary N-hydroxylation and N-formylation steps.

Flavin-dependent N-hydroxylating enzymes are known to catalyze the N-hydroxylation of a variety of substrates, including amino acids. nih.gov It is conceivable that such enzymes could be engineered through directed evolution or rational design to accept L-alanine as a substrate. Similarly, N-formyltransferases, which are involved in the biosynthesis of N-formylated sugars, could potentially be repurposed to act on N-hydroxy-L-alanine. nih.gov

The successful engineering of a microbial strain capable of producing L-Alanine, N-formyl-N-hydroxy- would provide a sustainable and cost-effective source of this valuable building block. Furthermore, the ability to incorporate this UAA into proteins in vivo would open up new possibilities for protein engineering and the creation of novel biocatalysts and therapeutic proteins with enhanced properties. Biocatalytic methods are also being developed for the asymmetric synthesis of α-hydroxy and α-amino acids, which could be adapted for the production of N-hydroxy amino acid precursors. researchgate.netmdpi.com

Contributions to Prebiotic Chemistry and the Origin of Life Studies

The study of simple organic molecules and their potential role in the origin of life is a fundamental area of scientific inquiry. N-formylated amino acids have been implicated as potentially important molecules in prebiotic peptide synthesis. acs.orgotago.ac.nznih.govresearchgate.net Research has shown that N-formylaminonitriles, precursors to N-formyl amino acids, can form readily under plausible prebiotic conditions from simple starting materials like aldehydes and cyanide in formamide. acs.orgotago.ac.nznih.govresearchgate.net The N-formyl group can protect the amino terminus of amino acids, preventing unwanted side reactions during non-enzymatic peptide formation. acs.org

The presence of an N-hydroxy group in L-Alanine, N-formyl-N-hydroxy- adds another layer of intrigue from a prebiotic perspective. While the prebiotic synthesis of N-hydroxy amino acids is less studied, their formation from α-keto acids under plausible prebiotic conditions has been proposed. The combination of both N-formyl and N-hydroxy functionalities in a single molecule could have offered unique advantages in a prebiotic chemical environment. The hydroxamic acid's metal-chelating properties could have played a role in concentrating essential metal ions or in catalyzing prebiotic reactions. Further investigation into the formation and stability of L-Alanine, N-formyl-N-hydroxy- under simulated prebiotic conditions could provide valuable insights into the chemical inventory of the early Earth and the processes that led to the emergence of life. The study of hydrophobic and protein amino acids synthesized under prebiotic conditions provides a basis for understanding how more complex molecules could have formed. nih.gov

Q & A

Q. What are the recommended methods for synthesizing L-Alanine, N-formyl-N-hydroxy-, and how can reaction parameters be optimized?

- Methodological Answer : L-Alanine derivatives like N-formyl-L-phenylalanine (structurally analogous) can be synthesized by reacting L-phenylalanine with formyl chloride in anhydrous organic solvents (e.g., dichloromethane or ether) under alkali-catalyzed conditions . Key parameters include:

- Solvent purity : Avoid moisture to prevent hydrolysis of formyl chloride.

- Temperature : Maintain 0–5°C to minimize side reactions.

- Stoichiometry : A 1:1 molar ratio of amino acid to formyl chloride ensures optimal yield.

Post-synthesis, crystallization in cold ethanol improves purity. Validate yield via HPLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing L-Alanine, N-formyl-N-hydroxy-?

- Methodological Answer :

- FTIR Spectroscopy : Identifies functional groups (e.g., formyl C=O stretch at ~1680 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .

- NMR : ¹H NMR confirms proton environments (e.g., formyl proton at δ 8.1–8.3 ppm, α-CH at δ 3.8–4.2 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ peak at m/z 194 for N-formyl-L-phenylalanine) .

Q. What safety protocols are critical when handling L-Alanine, N-formyl-N-hydroxy- in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust or vapors .

- Spill Management : Collect solid spills in sealed containers; avoid water to prevent solubilization into drains .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How does L-Alanine capping enhance carrier concentration in semiconductor materials, and how is this effect quantified?

- Methodological Answer :

- Mechanism : L-Alanine’s electron-releasing groups (e.g., -NH2, -COOH) donate electrons to ZnO nanorods, increasing carrier density .

- Experimental Validation :

- Electrochemical Impedance Spectroscopy (EIS) : Measures charge-transfer resistance (Rct); lower Rct indicates higher conductivity.

- Hall Effect Measurements : Quantifies carrier concentration (e.g., capped ZnO shows ~10²⁰ cm⁻³ vs. uncapped ~10¹⁸ cm⁻³) .

- Application : Enhanced carrier density improves photovoltaic efficiency in ZnO/CuI heterojunctions by >100% .

Q. How should researchers address discrepancies in sodium absorption data when using L-Alanine derivatives in transport studies?

- Methodological Answer :

- Controlled Variables : Maintain consistent mucosal buffer pH (7.4) and temperature (37°C) to replicate in vivo conditions .

- Synergistic Effects : Co-administer D-glucose (30 mM) with L-alanine (20 mM) to amplify sodium absorption (e.g., ΔJNa = 8.0 ± 0.3 µeq/cm²/hr vs. 2.5 ± 0.4 µeq/cm²/hr for L-alanine alone) .

- Data Normalization : Express absorption rates relative to tissue surface area (µeq/cm²/hr) to account for mucosal stripping variability .

Q. What strategies resolve contradictions in metabolite quantification of L-Alanine derivatives during mass spectrometry?

- Methodological Answer :

- Internal Standards : Use isotopically labeled L-Alanine (e.g., ¹³C₃-L-Alanine) to correct for ion suppression/enhancement .

- Chromatographic Separation : Employ reverse-phase HPLC (C18 column, 0.1% formic acid in mobile phase) to isolate L-Alanine from interferents .

- MRM Validation : Monitor multiple reaction transitions (e.g., m/z 90→44 and 90→71 for L-Alanine) to confirm identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.